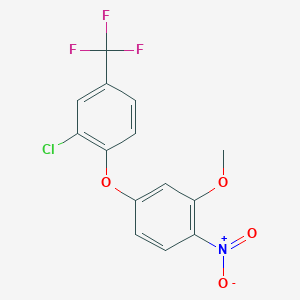
2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with chloro, methoxy, nitro, and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:
Nitration: Introducing a nitro group to a benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: Substituting a hydrogen atom on the benzene ring with a methoxy group using methanol and a suitable catalyst.
Chlorination: Introducing a chlorine atom to the benzene ring using chlorine gas or a chlorinating agent.
Trifluoromethylation: Adding a trifluoromethyl group using reagents like trifluoromethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Reduction: Hydrogen gas, palladium on carbon.
Major Products
Oxidation: Formation of corresponding quinones.
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of functional groups like nitro and trifluoromethyl can influence its reactivity and interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(3-methoxy-4-nitrophenoxy)benzene: Lacks the trifluoromethyl group.
1-(3-Methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Lacks the chloro group.
2-Chloro-4-(trifluoromethyl)benzene: Lacks the methoxy and nitro groups.
Uniqueness
The combination of chloro, methoxy, nitro, and trifluoromethyl groups in 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene imparts unique chemical properties, making it distinct from similar compounds
Eigenschaften
CAS-Nummer |
42874-02-2 |
|---|---|
Molekularformel |
C14H9ClF3NO4 |
Molekulargewicht |
347.67 g/mol |
IUPAC-Name |
2-chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9ClF3NO4/c1-22-13-7-9(3-4-11(13)19(20)21)23-12-5-2-8(6-10(12)15)14(16,17)18/h2-7H,1H3 |
InChI-Schlüssel |
APSLKXCDORFAIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)
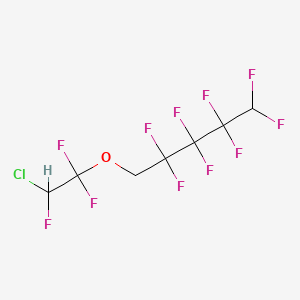
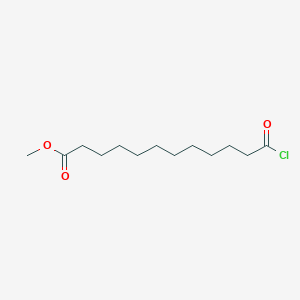

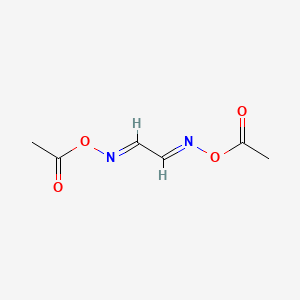
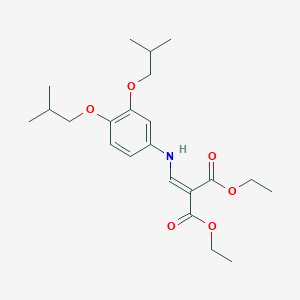


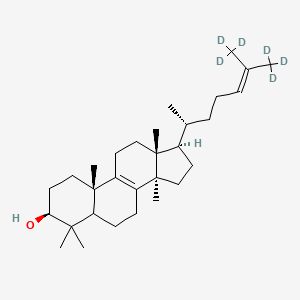


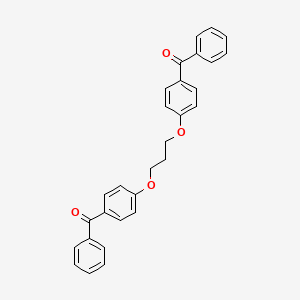
![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)

